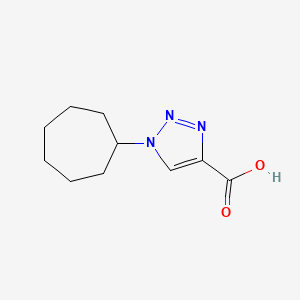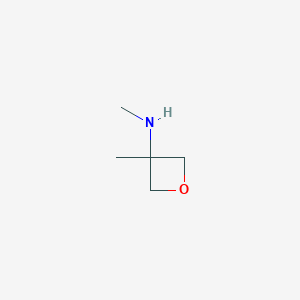
N,3-dimethyloxetan-3-amine
Vue d'ensemble
Description
“N,3-dimethyloxetan-3-amine” is a chemical compound with the CAS Number: 1310732-23-0. It has a molecular weight of 101.15 . The physical form of this compound is liquid .
Molecular Structure Analysis
The IUPAC Name for this compound is N,3-dimethyloxetan-3-amine. The InChI Code is 1S/C5H11NO/c1-5(6-2)3-7-4-5/h6H,3-4H2,1-2H3 . This indicates that the compound has a cyclic structure with an oxygen atom and an amine group attached to the same carbon atom in the ring.Physical And Chemical Properties Analysis
“N,3-dimethyloxetan-3-amine” is a liquid at room temperature . It is stored in a refrigerator, indicating that it may be sensitive to heat .Applications De Recherche Scientifique
Kinetics and Mechanism of Formation and Destruction
Research has elucidated the kinetics and mechanisms behind the formation and destruction of nitrogen-containing compounds like N-nitrosodimethylamine (NDMA) in water. This includes their precursors, reactions with disinfectants, and destruction methods such as biodegradation and oxidation processes, highlighting the complexity of interactions between these compounds and environmental factors (Sharma, 2012).
Degradation in Advanced Oxidation Processes
A review on the degradation of nitrogen-containing compounds, including aliphatic and aromatic amines, in advanced oxidation processes (AOPs) presents comprehensive data on degradation efficiencies, reaction mechanisms, and the influence of process parameters. This underscores the effectiveness of AOPs in mineralizing recalcitrant compounds and improving treatment schemes for water pollution control (Bhat & Gogate, 2021).
Role in Acrylic Bone Cements
The accelerating effect of tertiary aromatic amines in the curing of acrylic resins is significant for biomedical applications, such as denture resins or acrylic bone cements. This research delves into the kinetics, mechanism, and activation energy of the reaction, alongside considerations of toxicity and temperature effects on curing parameters (Vázquez, Levenfeld, & Román, 1998).
CO2 Capture and Environmental Impact
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The synthesis, structures, properties, and potential applications of these MOFs in catalysis and gas separation demonstrate the versatility and environmental significance of amine-functionalized materials in addressing global challenges like climate change (Lin, Kong, & Chen, 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) .
Propriétés
IUPAC Name |
N,3-dimethyloxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(6-2)3-7-4-5/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEZCKXASAEYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyloxetan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



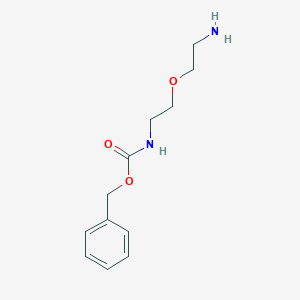
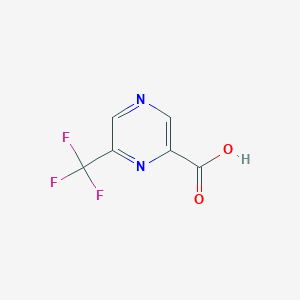
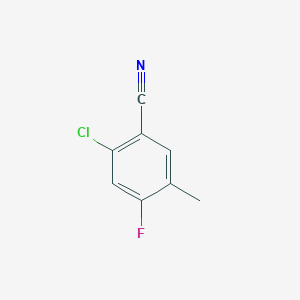
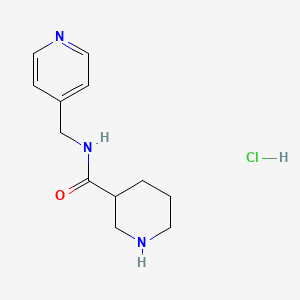
![2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425119.png)
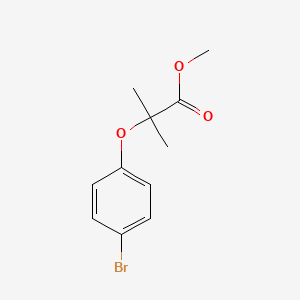
![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-morpholine](/img/structure/B1425123.png)
![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1425124.png)
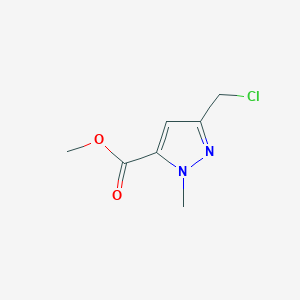

![2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol](/img/structure/B1425128.png)
